Naphthalene-1,3(2H,4H)-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene-1,3(2H,4H)-dione can be synthesized through several methods. One common synthetic route involves the oxidation of 1,3-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the cyclization of 2-hydroxy-1-naphthaldehyde in the presence of a strong acid catalyst. This reaction proceeds through an intramolecular aldol condensation, resulting in the formation of the desired dione compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and high efficiency. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1,3(2H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be further oxidized to form naphthalene-1,2,3-trione using strong oxidizing agents.
Reduction: Reduction of this compound can yield 1,3-dihydroxynaphthalene or other partially reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Naphthalene-1,2,3-trione
Reduction: 1,3-dihydroxynaphthalene
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound
Scientific Research Applications
Naphthalene-1,3(2H,4H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of naphthalene-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation.
The compound’s aromatic structure also allows it to participate in electron transfer reactions, which can be important in its role as an antioxidant or pro-oxidant, depending on the context.
Comparison with Similar Compounds
Naphthalene-1,3(2H,4H)-dione can be compared with other naphthalene derivatives, such as:
Naphthalene-1,2-dione: Similar in structure but with carbonyl groups at the 1 and 2 positions. It has different reactivity and applications.
Naphthalene-2,3-dione: Another isomer with carbonyl groups at the 2 and 3 positions, exhibiting distinct chemical properties.
Naphthalene-1,4-dione (1,4-naphthoquinone): Widely studied for its biological activities and used in the synthesis of various pharmaceuticals.
Properties
CAS No. |
105801-86-3 |
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Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4H-naphthalene-1,3-dione |
InChI |
InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4H,5-6H2 |
InChI Key |
KXXLCMPSLFIEEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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